4-(Perfluorocyclohexyl)butan-1-ol
Overview
Description
“4-(Perfluorocyclohexyl)butan-1-ol” is a chemical compound with the CAS Number: 883546-00-7. It has a molecular weight of 354.16 and its linear formula is C10H9F11O . The compound is used in biochemical research .
Molecular Structure Analysis
The Inchi Code for “4-(Perfluorocyclohexyl)butan-1-ol” is 1S/C10H9F11O/c11-5(3-1-2-4-22)6(12,13)8(16,17)10(20,21)9(18,19)7(5,14)15/h22H,1-4H2 .Scientific Research Applications
Liquid-Crystalline Compounds
1,4-dicyclohexyl-butan-1-ols with lateral hydroxyl groups exhibit distinctive properties in liquid-crystalline states. These compounds show higher clearing temperatures and unique phase behaviors, as indicated by the presence of smectic B-like textures and additional low-temperature phases. This could hint at the potential of 4-(Perfluorocyclohexyl)butan-1-ol in applications requiring temperature-sensitive liquid-crystalline materials (Müller et al., 1992).
Pervaporation Processes
Supported ionic liquid-polydimethylsiloxane membranes, used in pervaporation, show improved performance when used to separate mixtures like butan-1-ol, acetone, and water. The selectivity of butan-1-ol increases with these membranes, suggesting the potential of related compounds in enhancing separation processes (Izák et al., 2008).
Analyzing Vapor-Liquid Equilibrium
Studies on binary systems like 1-methyl-4-(1-methylethenyl)-cyclohexene with alcohols such as butan-1-ol provide valuable data on vapor-liquid equilibrium. This information is crucial in understanding the phase behavior of chemical systems, which can be essential for designing industrial processes involving similar compounds (Ngema et al., 2012).
Molecular Self-Assembling
The study of molecular self-assembling, as seen in butan-1-ol and similar alcohols, reveals intricate details about hydrogen bonding and molecular interactions. Such research can shed light on the behavior of 4-(Perfluorocyclohexyl)butan-1-ol at the molecular level, especially in solutions and mixtures (Iwahashi et al., 2000).
properties
IUPAC Name |
4-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)butan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F11O/c11-5(3-1-2-4-22)6(12,13)8(16,17)10(20,21)9(18,19)7(5,14)15/h22H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMDKZLEDMTSTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F11O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Perfluorocyclohexyl)butan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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